molecular formula C13H8F3NO3 B6392138 6-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid CAS No. 1261756-14-2

6-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid

Cat. No.: B6392138
CAS No.: 1261756-14-2
M. Wt: 283.20 g/mol
InChI Key: WEFTYXYBORQNAF-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid is a chemical compound belonging to the class of nicotinic acid derivatives It is characterized by the presence of a hydroxy group at the 6th position and a trifluoromethylphenyl group at the 5th position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the trifluoromethylphenyl group is coupled with a halogenated nicotinic acid precursor under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

  • Oxidation of the hydroxy group can yield 6-oxo-5-(3-trifluoromethylphenyl)nicotinic acid.
  • Reduction of a nitro group can produce 6-hydroxy-5-(3-trifluoromethylphenyl)nicotinamide.
  • Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid is unique due to the presence of both the hydroxy and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. Its trifluoromethylphenyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

6-oxo-5-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)9-3-1-2-7(4-9)10-5-8(12(19)20)6-17-11(10)18/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFTYXYBORQNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687975
Record name 6-Oxo-5-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261756-14-2
Record name 6-Oxo-5-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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